![molecular formula C10H11ClN2 B2591708 2-(6-chloro-1H-indol-1-yl)ethanamine CAS No. 259860-27-0](/img/structure/B2591708.png)
2-(6-chloro-1H-indol-1-yl)ethanamine
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Overview
Description
“2-(6-chloro-1H-indol-1-yl)ethanamine” is a chemical compound with the molecular formula C10H11ClN2 . It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole is a key structural element of many natural and synthetic substances, including pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of “2-(6-chloro-1H-indol-1-yl)ethanamine” consists of an indole ring attached to an ethanamine group . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The ethanamine group consists of a two-carbon chain with an amine group at one end .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(6-chloro-1H-indol-1-yl)ethanamine” include a molecular weight of 160.22 g/mol . Other properties such as boiling point, vapor pressure, and solubility would depend on the specific conditions and may not be readily available in the literature .
Scientific Research Applications
Antiviral Activity
Indole derivatives, such as “2-(6-chloro-1H-indol-1-yl)ethanamine”, have been found to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have been found to exhibit anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Applications
Indole derivatives have been found to possess anticancer properties. This suggests that they could be used in the development of new anticancer drugs .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity. This suggests that they could be used in the development of new treatments for HIV .
Antioxidant Properties
Indole derivatives have been found to exhibit antioxidant properties. This makes them potentially useful in the treatment of conditions characterized by oxidative stress .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity. This suggests that they could be used in the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity. This suggests that they could be used in the development of new treatments for tuberculosis .
Antidiabetic Applications
Indole derivatives have been found to possess antidiabetic properties. This suggests that they could be used in the development of new treatments for diabetes .
Future Directions
The future directions for research on “2-(6-chloro-1H-indol-1-yl)ethanamine” could include further studies on its synthesis, chemical reactions, and potential biological activities . These studies could help to elucidate the properties of this compound and its potential applications in various fields .
properties
IUPAC Name |
2-(6-chloroindol-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-9-2-1-8-3-5-13(6-4-12)10(8)7-9/h1-3,5,7H,4,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGVQTXCDLSIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-1H-indol-1-yl)ethanamine |
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